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Abstract
BF738735 is a potent and selective, ATP-competitive inhibitor of phosphatidylinositol 4-kinase

III beta (PI4KIIIβ), a host cell factor essential for the replication of a wide range of enteroviruses

and rhinoviruses. This technical guide provides a comprehensive overview of the discovery,

chemical structure, and biological activity of BF738735. Detailed experimental protocols for its

synthesis, in vitro kinase inhibition, antiviral activity, and cellular mechanism of action are

provided to enable further research and development. All quantitative data are summarized in

structured tables for clarity, and key cellular pathways and experimental workflows are

visualized using diagrams.

Introduction
Enteroviruses, a genus of positive-sense single-stranded RNA viruses, are responsible for a

variety of human diseases, ranging from the common cold to severe conditions like polio, viral

meningitis, and myocarditis. Due to the high mutation rate of these viruses, the development of

effective antiviral therapies has been challenging. A promising strategy is to target host cell

factors that are essential for viral replication, as this may offer a higher barrier to the

development of drug resistance. One such host factor is phosphatidylinositol 4-kinase III beta

(PI4KIIIβ), an enzyme that plays a crucial role in the formation of viral replication organelles.

BF738735 has emerged as a lead compound in a series of imidazo[1,2-a]pyrazine-based
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inhibitors that potently and selectively target PI4KIIIβ, exhibiting broad-spectrum antiviral

activity.

Chemical Structure and Properties
BF738735 is chemically known as 2-Fluoro-4-(2-methyl-8-(3-

(methylsulfonyl)benzylamino)imidazo[1,2-a]pyrazin-3-yl)phenol. Its chemical and physical

properties are summarized in the table below.

Property Value

IUPAC Name

2-Fluoro-4-(2-methyl-8-(3-

(methylsulfonyl)benzylamino)imidazo[1,2-

a]pyrazin-3-yl)phenol

CAS Number 1436383-95-7

Molecular Formula C₂₁H₁₉FN₄O₃S

Molecular Weight 426.46 g/mol

Appearance White to off-white solid

Solubility Soluble in DMSO

alt text

Discovery
BF738735 was identified through a high-throughput screening campaign of a chemical library

against a hepatitis C virus (HCV) replicon.[1] The initial hits, belonging to the imidazo[1,2-

a]pyrazine class, showed potent antiviral activity. Subsequent medicinal chemistry efforts

focused on optimizing the potency and metabolic stability of this series, leading to the

discovery of BF738735.[1] Interestingly, while the initial screen was against HCV, the

compound demonstrated more potent and broader activity against enteroviruses, suggesting a

host-factor-based mechanism of action.[1]

Mechanism of Action
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BF738735 exerts its antiviral effect by potently and selectively inhibiting the host cell lipid

kinase, phosphatidylinositol 4-kinase III beta (PI4KIIIβ).[1]

PI4KIIIβ Inhibition and its Downstream Effects
PI4KIIIβ is responsible for the synthesis of phosphatidylinositol 4-phosphate (PI4P) at the Golgi

apparatus. Enteroviruses hijack this process to create PI4P-rich membrane structures that

serve as scaffolds for their replication organelles. By inhibiting PI4KIIIβ, BF738735 depletes the

pool of PI4P available to the virus, thereby preventing the formation of these essential

replication sites. This disruption of PI4P homeostasis also affects the localization and function

of other cellular proteins, such as the oxysterol-binding protein (OSBP), which is involved in

cholesterol transport and is also implicated in viral replication.
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Figure 1. Signaling pathway of BF738735 action.
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Quantitative Data
The biological activity of BF738735 has been characterized through various in vitro assays.

The following tables summarize the key quantitative data.

Table 1: In Vitro Kinase Inhibitory Activity
Kinase IC₅₀ (nM)[1]

PI4KIIIβ 5.7

PI4KIIIα 1700

Table 2: Antiviral Activity against Enteroviruses
Virus EC₅₀ (nM)[1]

Rhinovirus 14 (HRV14) 31

Poliovirus 4

Coxsackievirus B3 10

Echovirus 11 7

Table 3: Cytotoxicity Profile
Cell Line CC₅₀ (µM)

HeLa > 50

BGM > 50

Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of BF738735 are provided

below.

Synthesis of BF738735
The synthesis of BF738735 and its analogues follows a multi-step procedure. A general

synthetic scheme is outlined below.
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Synthesis of Imidazo[1,2-a]pyrazine Core
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Figure 2. General synthetic workflow for BF738735.

Detailed Protocol:

Step 1: Synthesis of 3-bromo-2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-

a]pyrazine:

To a solution of 2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine (1.0

eq) in dichloromethane (DCM) is added N-bromosuccinimide (NBS) (1.1 eq) portionwise at

0 °C.

The reaction mixture is stirred at room temperature for 2 hours.
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The reaction is quenched with aqueous sodium thiosulfate solution and extracted with

DCM.

The organic layer is dried over sodium sulfate and concentrated under reduced pressure

to afford the crude product, which is used in the next step without further purification.

Step 2: Synthesis of 2-Fluoro-4-(2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-

a]pyrazin-3-yl)phenol (BF738735):

A mixture of 3-bromo-2-methyl-8-((3-(methylsulfonyl)benzyl)amino)imidazo[1,2-a]pyrazine

(1.0 eq), (2-fluoro-4-hydroxyphenyl)boronic acid (1.5 eq), and potassium carbonate (3.0

eq) in a 1,4-dioxane/water (4:1) mixture is degassed with argon for 15 minutes.

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq) is

added, and the mixture is heated to 90 °C for 12 hours under an argon atmosphere.

The reaction mixture is cooled to room temperature, diluted with water, and extracted with

ethyl acetate.

The combined organic layers are washed with brine, dried over sodium sulfate, and

concentrated.

The crude product is purified by column chromatography on silica gel to afford BF738735.

PI4KIIIβ Inhibition Assay
This assay measures the ability of BF738735 to inhibit the enzymatic activity of recombinant

human PI4KIIIβ.
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Figure 3. Workflow for PI4KIIIβ inhibition assay.
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Protocol:

Recombinant human PI4KIIIβ and its substrate, phosphatidylinositol (PI) and

phosphatidylserine (PS), are diluted in an assay buffer (50 mM HEPES, pH 7.5, 10 mM

MgCl₂, 1 mM EGTA, 0.05% Triton X-100).

BF738735 is serially diluted in DMSO and added to the reaction wells.

The reaction is initiated by the addition of a mixture of ATP and 0.25 µCi of [γ-³³P]ATP to a

final concentration of 10 µM.

The reaction mixture is incubated for 90 minutes at 30°C.

The reaction is terminated by the addition of 1 M phosphoric acid.

The incorporated radioactivity is measured using a TopCount NXT microplate scintillation

counter.

Data are converted to the percent inhibition relative to a DMSO control, and the IC₅₀ value is

calculated using a non-linear regression analysis.

Antiviral Cytopathic Effect (CPE) Assay
This assay determines the concentration of BF738735 required to protect cells from virus-

induced cell death.

Protocol:

HeLa or other susceptible cells are seeded in 96-well plates and grown to confluence.

The cells are infected with the virus of interest at a multiplicity of infection (MOI) that causes

complete cell death in 3-4 days.

After a 2-hour adsorption period, the virus inoculum is removed, and the cells are washed.

Medium containing serial dilutions of BF738735 is added to the wells.

The plates are incubated for 3-4 days at 37°C.
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Cell viability is assessed using a colorimetric assay, such as the MTS assay (e.g., CellTiter

96 AQueous One Solution Reagent).

The optical density is measured, and the EC₅₀ value (the concentration that protects 50% of

cells from viral CPE) is calculated.

Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the selectivity of the

compound.

Protocol:

The protocol is identical to the antiviral CPE assay, except that the cells are not infected with

the virus.

The CC₅₀ value (the concentration that reduces cell viability by 50%) is calculated.

The selectivity index (SI) is calculated as CC₅₀ / EC₅₀.

Immunofluorescence Staining for PI4P and OSBP
This protocol allows for the visualization of the effect of BF738735 on PI4P levels and OSBP

localization.
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Figure 4. Workflow for immunofluorescence staining.
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Protocol:

Cells are grown on glass coverslips to sub-confluency.

The cells are treated with BF738735 or DMSO (vehicle control) for the desired time.

The cells are fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room

temperature.

The cells are washed with PBS and then permeabilized with 0.1% Triton X-100 in PBS for 10

minutes.

After washing, the cells are blocked with 5% bovine serum albumin (BSA) in PBS for 1 hour.

The cells are incubated with primary antibodies against PI4P and OSBP diluted in blocking

buffer overnight at 4°C.

The cells are washed and then incubated with fluorescently labeled secondary antibodies for

1 hour at room temperature in the dark.

The coverslips are washed and mounted on microscope slides using a mounting medium

containing DAPI for nuclear counterstaining.

Images are acquired using a confocal microscope.

Conclusion
BF738735 is a valuable research tool for studying the role of PI4KIIIβ in viral replication and

other cellular processes. Its high potency, selectivity, and broad-spectrum antiviral activity make

it a promising lead compound for the development of novel host-targeted antiviral therapies.

The detailed protocols provided in this guide should facilitate further investigation into the

therapeutic potential of BF738735 and the development of next-generation PI4KIIIβ inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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